molecular formula C9H5ClFNO2S B122707 6-Fluoroquinoline-8-sulfonyl chloride CAS No. 1016515-89-1

6-Fluoroquinoline-8-sulfonyl chloride

Cat. No. B122707
M. Wt: 245.66 g/mol
InChI Key: NBZCFXPRLZWBPM-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-8-sulfonyl chloride is a compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and as intermediates in organic synthesis. The sulfonyl chloride group attached to the quinoline nucleus makes it a potential intermediate for further chemical modifications, such as the introduction of various functional groups that can enhance the biological activity or the physical-chemical properties of the molecule .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the use of sulfonic acid functionalized pyridinium chloride as a catalyst has been reported for the synthesis of hexahydroquinolines, which demonstrates the versatility of quinoline scaffolds in undergoing multi-component condensation reactions . Additionally, site-selective oxidative C–H sulfonylation methods have been developed for 8-acylaminoquinolines, which could be adapted for the synthesis of 6-fluoroquinoline-8-sulfonyl chloride by targeting the appropriate positions on the quinoline ring . Copper-catalyzed C–H sulfonylation has also been shown to be effective for the sulfonylation of 8-aminoquinoline scaffolds, indicating that metal-catalyzed reactions could be a viable pathway for synthesizing sulfonyl chloride derivatives of quinoline .

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those with sulfonyl chloride groups, is characterized by the planarity of the quinoline ring system and the orientation of substituents around it. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonyl oxygen atoms are positioned to minimize steric repulsion with adjacent substituents, which can influence the overall molecular conformation and reactivity .

Chemical Reactions Analysis

Quinoline derivatives with sulfonyl chloride groups are reactive towards nucleophiles due to the presence of the sulfonyl chloride moiety. This reactivity can be harnessed in various chemical reactions, such as the sulfonylation of amides and the preparation of sulfone compounds . Moreover, the presence of a fluorine atom can influence the reactivity and selectivity of these compounds, as seen in the preparation of fluorinated PET radioligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroquinoline-8-sulfonyl chloride would be influenced by the presence of both the fluorine atom and the sulfonyl chloride group. Fluorine is known to confer unique properties to organic molecules, such as increased lipophilicity and stability, which can be beneficial in drug design . The sulfonyl chloride group, on the other hand, is a good leaving group that can be replaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives with potential applications in high-performance liquid chromatography as fluorescence derivatization reagents .

Scientific Research Applications

  • Organic Synthesis

    • Sulfonyl fluorides have found widespread applications in organic synthesis .
    • Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
    • This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
  • Chemical Biology

    • Sulfonyl fluorides are also used in the field of chemical biology .
    • They are used as probes across various areas of research .
    • They are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation .
  • Drug Discovery

    • In the field of drug discovery, sulfonyl fluorides have been used extensively .
    • They are a prevalent structural unit found in biologically active molecules .
    • Since the concept of Sulfur (vi) Fluoride Exchange (SuFEx) was pioneered, sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry .
  • Materials Science

    • Sulfonyl fluorides have also found applications in materials science .
  • Synthesis of Fluorinated Quinolines

    • Fluorinated quinolines have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .
  • Biological Activity

    • Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities .
    • Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .
    • The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .
  • Synthesis of Fluorinated Quinolines

    • Fluorinated quinolines have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .
  • Biological Activity

    • Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities .
    • Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .
    • The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .

Safety And Hazards

While specific safety data for 6-Fluoroquinoline-8-sulfonyl chloride is not available, quinoline sulfonyl chlorides are generally considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Sulfonyl fluorides, including 6-Fluoroquinoline-8-sulfonyl chloride, are gaining interest due to their unique chemical properties and potential applications in various fields such as chemical biology and organic synthesis . Future research may focus on developing more efficient and sustainable methods for synthesizing sulfonyl fluorides and exploring their potential applications .

properties

IUPAC Name

6-fluoroquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZCFXPRLZWBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoline-8-sulfonyl chloride

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